molecular formula C17H12ClNO3 B13718031 7-Chloro-6-methoxy-2-phenylquinoline-4-carboxylic Acid

7-Chloro-6-methoxy-2-phenylquinoline-4-carboxylic Acid

Cat. No.: B13718031
M. Wt: 313.7 g/mol
InChI Key: XRZNNUQYFSZUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid typically involves the condensation and cyclization of benzaldehyde, pyruvic acid, and m-chloroaniline in the presence of absolute ethanol. This reaction is often facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

7-Chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid stands out due to its specific substituents, which confer unique chemical and biological properties. Its chloro and methoxy groups, along with the carboxylic acid moiety, contribute to its distinct reactivity and potential therapeutic applications.

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

7-chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H12ClNO3/c1-22-16-8-11-12(17(20)21)7-14(10-5-3-2-4-6-10)19-15(11)9-13(16)18/h2-9H,1H3,(H,20,21)

InChI Key

XRZNNUQYFSZUPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.